Home > Products > Screening Compounds P92220 > 3-Hydroxydiflunisal
3-Hydroxydiflunisal - 138473-86-6

3-Hydroxydiflunisal

Catalog Number: EVT-1212372
CAS Number: 138473-86-6
Molecular Formula: C13H8F2O4
Molecular Weight: 266.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Hydroxydiflunisal is synthesized from diflunisal, which itself is derived from salicylic acid. It belongs to the class of chiral non-steroidal anti-inflammatory drugs, which are characterized by their ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain .

Synthesis Analysis

The synthesis of 3-Hydroxydiflunisal can be achieved through several methods, primarily involving the hydroxylation of diflunisal. One effective method includes the use of hydroxylating agents such as hydrogen peroxide or peracids under acidic or basic conditions. The reaction parameters typically include:

  • Reagents: Diflunisal, hydroxylating agent (e.g., hydrogen peroxide)
  • Solvent: Acetic acid or methanol
  • Temperature: Ranging from room temperature to 60°C
  • Time: Several hours to overnight depending on the desired yield and purity

The reaction generally proceeds via a radical mechanism where the hydroxyl group is introduced at the 3-position of the diflunisal molecule .

Molecular Structure Analysis

The molecular structure of 3-Hydroxydiflunisal can be described as follows:

  • Chemical Formula: C13H11O4S
  • Molecular Weight: Approximately 251.29 g/mol
  • Structure Features:
    • A benzene ring substituted with a hydroxyl group (-OH) at the 3-position.
    • A carboxylic acid group (-COOH) attached to the benzene ring.
    • A sulfonamide group (-SO2NH) that contributes to its pharmacological activity.

The presence of these functional groups plays a crucial role in its biological activity and interaction with target enzymes .

Chemical Reactions Analysis

3-Hydroxydiflunisal undergoes various chemical reactions typical for NSAIDs, including:

  • Acid-Base Reactions: The carboxylic acid can donate a proton, making it useful in formulations requiring pH adjustments.
  • Esterification: Reacting with alcohols can form esters, which may enhance solubility and bioavailability.
  • Conjugation Reactions: It can undergo glucuronidation, where it forms conjugates that are more easily excreted by the body.

These reactions are critical for understanding its metabolic pathways and pharmacokinetics .

Mechanism of Action

The primary mechanism of action for 3-Hydroxydiflunisal involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the formation of prostaglandins, which are mediators of inflammation and pain.

Key Mechanistic Insights:

  • Inhibition of Prostaglandin Synthesis: This leads to decreased inflammation and pain perception.
  • Chirality Impact: The specific stereochemistry of 3-Hydroxydiflunisal may influence its binding affinity and selectivity towards COX enzymes compared to its parent compound diflunisal .
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxydiflunisal include:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Approximately 150°C.
  • pKa Value: Indicative of its acidic nature, which affects its solubility and absorption characteristics.

These properties are essential for formulation development in pharmaceutical applications .

Applications

3-Hydroxydiflunisal has several potential applications in medicine:

  • Pain Management: Used for treating mild to moderate pain due to its analgesic properties.
  • Anti-inflammatory Treatment: Effective in managing conditions like arthritis due to its ability to reduce inflammation.
  • Research Applications: Investigated for its role in metabolic studies related to NSAIDs and their effects on human health.

Additionally, ongoing research may uncover further therapeutic potentials beyond traditional uses, particularly in chronic inflammatory diseases .

Introduction to 3-Hydroxydiflunisal: Chemical Identity and Context

Structural Characterization of 3-Hydroxydiflunisal

3-Hydroxydiflunisal (systematic name: 2′,4′-difluoro-3-hydroxy-4-biphenylcarboxylic acid) is a monohydroxylated derivative of the nonsteroidal anti-inflammatory drug (NSAID) diflunisal. Its molecular framework features a biphenyl scaffold with fluorine atoms at the ortho (C2′) and para (C4′) positions of one phenyl ring, a carboxylic acid group at C1 of the adjacent ring, and a hydroxyl group specifically at C3 of the salicylate ring [1] [8]. This metabolite’s identity was unequivocally established using advanced spectroscopic techniques:

  • FAB-Mass Spectrometry: Revealed a molecular ion peak at m/z 266 [M+H]⁺, consistent with the addition of an oxygen atom (+16 Da) to diflunisal (C₁₃H₈F₂O₃, MW 250.2) [1].
  • NMR Spectroscopy: Confirmed hydroxylation at C3 through characteristic chemical shifts and coupling patterns, distinguishing it from other potential isomers [1].

The compound’s low water solubility (log P ≈ 2.8) and instability under acidic conditions or in organic solvents (e.g., diethyl ether) complicate its isolation, necessitating stabilization as sulfate conjugates for detection in biological matrices [1].

Table 1: Molecular Characteristics of 3-Hydroxydiflunisal

PropertyValue
Molecular FormulaC₁₃H₈F₂O₄
Molecular Weight266.20 g/mol
Exact Mass266.0392 Da
Position of HydroxylationC3 (salicylate ring)
Diagnostic NMR Signalsδ 7.2–7.8 ppm (aromatic H)

Positional Isomerism in Hydroxylated Diflunisal Derivatives

Hydroxylation of diflunisal can yield structurally distinct isomers, with the site of oxidation critically influencing biological activity and metabolic fate:

  • C3 vs. C5 Hydroxylation: The C3 isomer (3-hydroxydiflunisal) is the primary metabolite identified in mammals, whereas C5 hydroxylation is enzymatically disfavored due to steric hindrance from the adjacent carboxylic acid group [1] [5].
  • Pharmacophore Implications: Halogen positioning (e.g., 2,4-difluoro vs. 3,4-difluoro) and hydroxyl location (e.g., ortho vs. meta to carboxylic acid) alter electronic properties and hydrogen-bonding capacity. For instance, C3 hydroxylation preserves the salicylate-like arrangement essential for ACMSD enzyme inhibition, while C5 analogues exhibit reduced potency [5] [6].

Positional isomers (e.g., 4′-hydroxy-, 5-hydroxy-diflunisal) have been synthesized for structure-activity studies but are not significant in vivo metabolites in mammals [8].

Role as a Phase I Metabolite of Diflunisal in Mammalian Systems

3-Hydroxydiflunisal is a major Phase I oxidative metabolite formed via cytochrome P450-mediated hydroxylation, primarily excreted as a polar sulfate conjugate in urine [1]. Key pharmacokinetic aspects include:

  • Species-Dependent Excretion: Rats excrete 20–30% of a 50 mg/kg diflunisal dose as 3-hydroxydiflunisal sulfate, whereas humans exhibit <5% conversion, indicating significant interspecies variation in metabolic flux [1].
  • Conjugate Instability: The sulfate ester hydrolyzes rapidly under acidic conditions or in organic solvents, releasing free 3-hydroxydiflunisal—a property necessitating careful sample handling during analytical quantification [1].
  • Gunn Rat Phenotype: Rats deficient in UDP-glucuronosyltransferase show elevated 3-hydroxydiflunisal excretion, suggesting competitive interplay between hydroxylation and glucuronidation pathways in diflunisal clearance [1].

Table 2: Metabolic Excretion of 3-Hydroxydiflunisal in Mammals

SpeciesDose (mg/kg)% Excreted as ConjugatePrimary Conjugate Type
Wistar Rat5020–30%Sulfate
HumanTherapeutic<5%Sulfate
Gunn Rat50>30%Sulfate

Comparative Analysis with Parent Compound (Diflunisal) and Analogues

3-Hydroxydiflunisal exhibits distinct biological and physicochemical properties relative to diflunisal and its synthetic derivatives:

Physicochemical Properties:

  • Solubility: 3-Hydroxydiflunisal’s added hydroxyl group enhances water solubility compared to diflunisal (log P 2.8 vs. 3.2) but reduces membrane permeability [1] [8].
  • Acidity: The C3 hydroxyl group lowers the pKa of the carboxylic acid moiety (∼2.5 vs. diflunisal’s 3.3), influencing protein binding and ionization state at physiological pH [6].

Biological Activities:

  • ACMS Decarboxylase (ACMSD) Inhibition: Diflunisal competitively inhibits ACMSD (Ki = 15 µM), modulating NAD⁺ biosynthesis. 3-Hydroxydiflunisal retains this activity but with 2-fold reduced potency (IC₅₀ ≈ 30 µM). Optimized diflunisal derivatives (e.g., compound 22 from [6]) show IC₅₀ values of 1.32 µM, attributed to steric complementarity in the ACMSD active site [6].
  • Anti-Virulence Effects: Diflunisal suppresses Staphylococcus aureus hemolysis and proteolysis at 250 µg/mL by inhibiting agr regulon expression. 3-Hydroxydiflunisal exhibits attenuated activity due to altered halogen-hydroxyl spatial orientation, crucial for virulence factor binding [5] [7].
  • Anti-Inflammatory Action: Diflunisal aza-analogs (e.g., hydroxypyridinecarboxylic acids) designed to mimic 3-hydroxydiflunisal’s structure reduce pro-inflammatory cytokines (TNF-α, IL-6) in macrophages but lack the gastrointestinal toxicity of COX inhibition [8].

Properties

CAS Number

138473-86-6

Product Name

3-Hydroxydiflunisal

IUPAC Name

5-(2,4-difluorophenyl)-2,3-dihydroxybenzoic acid

Molecular Formula

C13H8F2O4

Molecular Weight

266.2 g/mol

InChI

InChI=1S/C13H8F2O4/c14-7-1-2-8(10(15)5-7)6-3-9(13(18)19)12(17)11(16)4-6/h1-5,16-17H,(H,18,19)

InChI Key

CFMLSPVNKGETAQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C2=CC(=C(C(=C2)O)O)C(=O)O

Synonyms

3-hydroxy-diflunisal
3-hydroxydiflunisal

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=C(C(=C2)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.